4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143805
InChI: InChI=1S/C12H10BrN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2
SMILES:
Molecular Formula: C12H10BrN3
Molecular Weight: 276.13 g/mol

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC20143805

Molecular Formula: C12H10BrN3

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine -

Specification

Molecular Formula C12H10BrN3
Molecular Weight 276.13 g/mol
IUPAC Name 5-(3-bromophenyl)-3-prop-2-ynylimidazol-4-amine
Standard InChI InChI=1S/C12H10BrN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2
Standard InChI Key LKLAAWVUDHEGMZ-UHFFFAOYSA-N
Canonical SMILES C#CCN1C=NC(=C1N)C2=CC(=CC=C2)Br

Introduction

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a complex organic compound featuring a unique imidazole structure. It incorporates a bromophenyl group and a propargyl substituent, which contribute to its diverse chemical reactivity and potential biological activities. The compound's molecular formula is C12H10BrN3, with a molecular weight of approximately 276.13 g/mol, although some sources may slightly vary in reported molecular weight due to rounding or measurement discrepancies.

Synthesis Methods

The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic synthesis techniques. These steps may include:

  • Formation of the Imidazole Core: This often involves condensation reactions between suitable precursors.

  • Introduction of the Bromophenyl Group: Typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.

  • Installation of the Propargyl Group: This can be done via alkylation reactions using propargyl halides or their equivalents.

The specific conditions, such as temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the final product.

Biological Activities and Potential Applications

Potential Biological ActivityPossible Mechanism
AntimicrobialInterference with microbial enzymes
AntiviralInhibition of viral replication enzymes
AnticancerInhibition of cancer cell proliferation

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, including variations in the bromophenyl position or substituents on the imidazole ring. These variations can influence the compound's chemical behavior and biological activity.

Compound NameUnique FeaturesPotential Biological Activity
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amineDifferent bromophenyl positionVariations in biological activity
4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amineMethyl substitution instead of propynylAltered reactivity and potential activity
4-(3-Bromophenyl)-2-methyl-1-(prop-2-enyl)-1H-imidazolContains an enynyl instead of propargylDifferent chemical properties and activity

Research Findings and Future Directions

While detailed biological activity data for 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is limited, its structural features suggest potential applications in medicinal chemistry. Further research is needed to explore its pharmacodynamics and therapeutic uses. Techniques such as molecular docking and in vitro assays can provide insights into its binding affinity to biological targets and potential therapeutic effects.

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